N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-4-chlorobenzenesulfonamide
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Overview
Description
N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-4-chlorobenzenesulfonamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a tetrahydroquinoline core, which is a common motif in many biologically active molecules, and a chlorobenzenesulfonamide group, which is known for its role in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-4-chlorobenzenesulfonamide typically involves the following steps:
Formation of the Tetrahydroquinoline Core: This can be achieved through the Pictet-Spengler reaction, where an aniline derivative reacts with an aldehyde in the presence of an acid catalyst to form the tetrahydroquinoline ring.
Acetylation: The tetrahydroquinoline core is then acetylated using acetic anhydride in the presence of a base such as pyridine.
Sulfonamide Formation: The final step involves the reaction of the acetylated tetrahydroquinoline with 4-chlorobenzenesulfonyl chloride in the presence of a base like triethylamine to form the desired sulfonamide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-4-chlorobenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The tetrahydroquinoline core can be oxidized to form quinoline derivatives.
Reduction: The sulfonamide group can be reduced to form amine derivatives.
Substitution: The chlorine atom on the benzene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Quinoline derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-4-chlorobenzenesulfonamide is not fully understood, but it is believed to interact with specific molecular targets and pathways. The tetrahydroquinoline core may interact with enzymes or receptors, while the sulfonamide group could play a role in modulating biological activity.
Comparison with Similar Compounds
Similar Compounds
- N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(trifluoromethyl)benzamide
- N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanecarboxamide
Uniqueness
N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-4-chlorobenzenesulfonamide is unique due to the presence of the chlorobenzenesulfonamide group, which can impart distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-4-chlorobenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O3S/c1-12(21)20-10-2-3-13-11-15(6-9-17(13)20)19-24(22,23)16-7-4-14(18)5-8-16/h4-9,11,19H,2-3,10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMBTZHJNJKCSGN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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